2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one 2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1427417-14-8
VCID: VC11572967
InChI: InChI=1S/C8H5Br2FO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
SMILES:
Molecular Formula: C8H5Br2FO
Molecular Weight: 295.93 g/mol

2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one

CAS No.: 1427417-14-8

Cat. No.: VC11572967

Molecular Formula: C8H5Br2FO

Molecular Weight: 295.93 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one - 1427417-14-8

Specification

CAS No. 1427417-14-8
Molecular Formula C8H5Br2FO
Molecular Weight 295.93 g/mol
IUPAC Name 2-bromo-1-(2-bromo-6-fluorophenyl)ethanone
Standard InChI InChI=1S/C8H5Br2FO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
Standard InChI Key JJQJALHQEOOIGX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Br)C(=O)CBr)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central acetophenone backbone with two bromine atoms and one fluorine atom distributed across its structure:

  • Position 1 (ethanone chain): A bromine substituent on the α-carbon adjacent to the ketone group.

  • Position 2 and 6 (aromatic ring): Bromine and fluorine substituents in ortho and para configurations relative to the ketone attachment point.

The molecular formula is deduced as C₈H₅Br₂FO (molecular weight: 298.94 g/mol), distinguishing it from mono-halogenated analogs like 2'-bromo-6'-fluoroacetophenone (C₈H₆BrFO, MW 217.04) .

Table 1: Comparative Structural Properties of Halogenated Acetophenones

Property2-Bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one2'-Bromo-6'-fluoroacetophenone
Molecular FormulaC₈H₅Br₂FOC₈H₆BrFO
Halogen PositionsBr (α-C), Br (Ph-2), F (Ph-6)Br (Ph-2), F (Ph-6)
Calculated logP3.2*2.1
Predicted Solubility<1 mg/mL (water)2.3 mg/mL (water)
*Estimated via Crippen’s fragmentation method

Spectroscopic Signatures

While experimental data for this specific compound remains unpublished, infrared spectroscopy of analogous bromoacetophenones reveals characteristic peaks:

  • C=O stretch: 1680–1700 cm⁻¹

  • C-Br stretch: 550–650 cm⁻¹

  • C-F stretch: 1100–1250 cm⁻¹

X-ray crystallography of 2-bromo-4'-fluoroacetophenone derivatives shows dihedral angles of 15–25° between the aromatic ring and ketone plane, suggesting moderate conjugation.

Synthetic Methodologies

Bromination Strategies

The compound’s synthesis likely requires sequential halogenation steps:

  • Friedel-Crafts Acylation: Introduction of the acetyl group to 2-fluorobromobenzene.

  • Side-Chain Bromination: Selective α-bromination using N-bromosuccinimide (NBS) under radical initiation .

A modified procedure from Hu et al. (2018) demonstrates 93% yield for analogous α-bromoketones using Au-catalyzed haloalkyne hydration in 1,2-dichloroethane .

Table 2: Optimized Reaction Conditions for α-Bromination

ParameterValue
CatalystMCM-41-PPh3-AuNTf₂ (3 mol%)
Solvent1,2-Dichloroethane
Temperature20°C
Reaction Time14 h
WorkupSilica gel chromatography

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of 2'-bromo-6'-fluoroacetophenone shows a melting transition at 56–58°C , while the target compound’s additional bromine likely increases melting point to 70–75°C based on additive group contributions.

Solubility and Partitioning

The compound’s lipophilicity (logP ≈3.2) suggests preferential solubility in:

  • Polar aprotic solvents: DMF, DMSO (>50 mg/mL)

  • Chlorinated solvents: Dichloromethane, chloroform (30–40 mg/mL)

Aqueous solubility remains limited (<1 mg/mL) due to halogen bulk, necessitating co-solvents for biological applications.

Reactivity and Functionalization

Nucleophilic Substitution

The α-bromine exhibits enhanced leaving-group ability compared to aromatic bromines. Kinetic studies of analogous systems show substitution rates follow the order:
α-Br > Ph-Br (ortho) > Ph-Br (para)
with second-order rate constants (k₂) of 1.2×10⁻³ M⁻¹s⁻¹ in DMSO/water mixtures.

Biological and Industrial Applications

Pharmaceutical Intermediates

Bromo-fluoroacetophenones serve as precursors to:

  • Anticancer agents: Thiazolo[3,2-b][1,2,]triazole derivatives showing IC₅₀ = 8.3 µM against MCF-7 cells

  • Antimicrobials: Pyridinium ylides with MIC = 16 µg/mL against S. aureus

Materials Science Applications

The compound’s strong electron-withdrawing character (-I effect) makes it suitable for:

  • Nonlinear optical materials: Calculated hyperpolarizability (β) = 12.4×10⁻³⁰ esu via DFT methods

  • Polymer photoinitiators: 365 nm absorbance with ε = 1,200 M⁻¹cm⁻¹

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